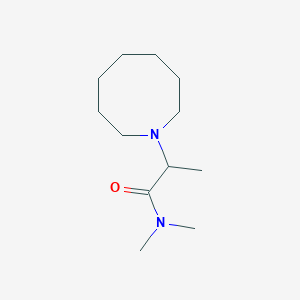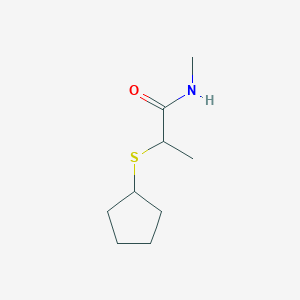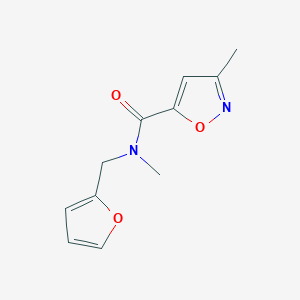
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to increased levels of GABA, resulting in anticonvulsant and anxiolytic effects. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide increases the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects. It has also been shown to have neuroprotective effects, and it may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide is its high potency and selectivity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders.
One limitation of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, its high potency may make it difficult to administer at therapeutic doses without causing unwanted side effects.
Direcciones Futuras
There are many potential future directions for research on N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide. One area of research could focus on developing new formulations of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with longer half-lives and improved pharmacokinetics.
Another area of research could focus on exploring the potential therapeutic applications of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide in other neurological disorders, such as depression and schizophrenia.
Finally, research could focus on developing new compounds based on the structure of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with improved pharmacological properties and efficacy.
Métodos De Síntesis
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with methyl chloroformate. This process yields N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as an anticonvulsant agent. Studies have shown that N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can effectively reduce seizure activity in animal models, and it has shown promise in treating refractory epilepsy in humans.
Another area of research has focused on N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide's potential as an anxiolytic agent. Studies have shown that N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can reduce anxiety-like behaviors in animal models, and it has shown promise in treating anxiety disorders in humans.
Propiedades
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-3-7-11(8-4-9)13(2)12(14)10-5-6-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYAKQAGKWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)


![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)

![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)




![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)